Cas no 85864-82-0 (8-Bromo-1-naphthaldehyde)

8-Bromo-1-naphthaldehyde is a brominated naphthalene derivative featuring an aldehyde functional group at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its bromine substituent enhances reactivity, enabling selective cross-coupling reactions such as Suzuki or Sonogashira couplings, while the aldehyde group facilitates further derivatization via condensation or reduction. The rigid naphthalene backbone contributes to stability and structural diversity in target molecules. Suitable for use in research and industrial applications, 8-Bromo-1-naphthaldehyde offers high purity and consistent performance in synthetic workflows.
8-Bromo-1-naphthaldehyde structure
8-Bromo-1-naphthaldehyde structure
Product name:8-Bromo-1-naphthaldehyde
CAS No:85864-82-0
MF:C11H7BrO
MW:235.076682329178
CID:2808415
PubChem ID:13067255

8-Bromo-1-naphthaldehyde Chemical and Physical Properties

Names and Identifiers

    • 8-bromonaphthalene-1-carbaldehyde
    • 8-Bromonaphthalene-1-carboxaldehyde
    • 8-Bromo-1-naphthaldehyde
    • 8-Bromo-1-naphthalenecarbaldehyde
    • D75566
    • 8-Bromo-1-naphthalenecarboxaldehyde (ACI)
    • Z1269204054
    • SCHEMBL20974586
    • DB-083850
    • 85864-82-0
    • BS-49567
    • EN300-6508212
    • CS-0094535
    • DTXSID20517140
    • Inchi: 1S/C11H7BrO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-7H
    • InChI Key: BMUGYUZLQXTNAA-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2=CC=CC(C=O)=C21

Computed Properties

  • Exact Mass: 233.96803g/mol
  • Monoisotopic Mass: 233.96803g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1
  • XLogP3: 3.3

8-Bromo-1-naphthaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1165175-100mg
8-Bromo-1-naphthaldehyde
85864-82-0 97%
100mg
¥871.00 2024-07-28
Chemenu
CM247077-100mg
8-Bromo-1-naphthaldehyde
85864-82-0 95%
100mg
$114 2023-01-07
Enamine
EN300-6508212-5.0g
8-bromonaphthalene-1-carbaldehyde
85864-82-0 95%
5.0g
$3562.0 2023-07-10
Enamine
EN300-6508212-0.25g
8-bromonaphthalene-1-carbaldehyde
85864-82-0 95%
0.25g
$607.0 2023-07-10
Enamine
EN300-6508212-1.0g
8-bromonaphthalene-1-carbaldehyde
85864-82-0 95%
1.0g
$1229.0 2023-07-10
Alichem
A219000583-1g
8-Bromonaphthalene-1-carboxaldehyde
85864-82-0 98%
1g
$1786.10 2023-08-31
eNovation Chemicals LLC
Y1085105-250mg
8-Bromonaphthalene-1-carboxaldehyde
85864-82-0 95%
250mg
$195 2024-06-06
Chemenu
CM247077-250mg
8-Bromo-1-naphthaldehyde
85864-82-0 95%
250mg
$183 2023-01-07
1PlusChem
1P00G67L-1g
8-Bromonaphthalene-1-carboxaldehyde
85864-82-0 98%
1g
$899.00 2024-04-21
1PlusChem
1P00G67L-100mg
8-Bromonaphthalene-1-carboxaldehyde
85864-82-0 98%
100mg
$234.00 2024-04-21

8-Bromo-1-naphthaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether
Reference
Intramolecular Nitro-Aromatic Interactions Within a Molecular Torsion Balance: A Quantitative Assessment
Bhayana, Brijesh ; et al, Crystal Growth & Design, 2018, 18(11), 6404-6410

Production Method 2

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ;  rt → reflux; 24 h, reflux
Reference
Benzylic C-H activation and C-O bond formation via aryl to benzylic 1,4-palladium migrations
Kesharwani, Tanay; et al, Tetrahedron, 2008, 64(26), 6090-6102

Production Method 3

Reaction Conditions
1.1 -
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  20 min, -78 °C
2.2 15 min, -78 °C; 15 min, -78 °C → rt
2.3 Reagents: Water
Reference
Revisiting zethrene: synthesis, reactivity and semiconductor properties
Shan, Liang; et al, Chemical Science, 2013, 4(8), 3294-3297

Production Method 4

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  20 min, -78 °C
1.2 15 min, -78 °C; 15 min, -78 °C → rt
1.3 Reagents: Water
Reference
Revisiting zethrene: synthesis, reactivity and semiconductor properties
Shan, Liang; et al, Chemical Science, 2013, 4(8), 3294-3297

Production Method 5

Reaction Conditions
1.1 Reagents: tert-Butylamine Solvents: 1,2-Dichloroethane ;  4 h, 70 °C
1.2 Reagents: 2,6-Lutidine ,  Boron tribromide Solvents: Dichloromethane ,  1,2-Dichloroethane ;  21 °C; 4 h, 21 °C
1.3 Reagents: Selectfluor Solvents: Acetonitrile ,  Water ;  12 h, 55 °C
Reference
Boron-Mediated Regioselective Aromatic C-H Functionalization via an Aryl BF2 Complex
Shinde, Ganesh H.; et al, Chemistry - A European Journal, 2023, 29(10),

Production Method 6

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 15 min; -78 °C → rt
1.3 Reagents: Water ,  Ammonium chloride
Reference
Overcoming peri- and ortho-selectivity in C-H methylation of 1-naphthaldehydes by a tunable transient ligand strategy
Mao, Yujian; et al, Chemical Science, 2022, 13(10), 2900-2908

Production Method 7

Reaction Conditions
1.1 Reagents: Dimethyl sulfide ,  Chlorosuccinimide
Reference
Oxidation of alcohols to carbonyl compounds via alkoxysulfonium ylides: the Moffat, Swern, and related oxidations
Tidwell, Thomas T., Organic Reactions (Hoboken, 1990, 39,

8-Bromo-1-naphthaldehyde Raw materials

8-Bromo-1-naphthaldehyde Preparation Products

8-Bromo-1-naphthaldehyde Related Literature

  • 1. Transmission of polar effects. Part 18. Ionisation and esterification with diazodiphenylmethane of a series of 3-(8-substituted-1-naphthyl)propiolic and (E)-3-(8-substituted-1-naphthyl)acrylic acids and the alkaline hydrolysis of the methyl esters of the former series
    Keith Bowden,Mahmood Hojatti J. Chem. Soc. Perkin Trans. 2 1990 1197

Additional information on 8-Bromo-1-naphthaldehyde

Comprehensive Overview of 8-Bromo-1-naphthaldehyde (CAS No. 85864-82-0): Properties, Applications, and Industry Insights

8-Bromo-1-naphthaldehyde (CAS No. 85864-82-0) is a specialized organic compound belonging to the naphthalene derivative family. This brominated naphthaldehyde is widely recognized for its unique chemical structure, featuring a bromine atom at the 8-position and an aldehyde functional group at the 1-position of the naphthalene ring. Its molecular formula is C11H7BrO, with a molecular weight of 235.08 g/mol. The compound is a pale yellow to off-white crystalline powder, often utilized as a key intermediate in pharmaceuticals, agrochemicals, and advanced material synthesis.

In recent years, the demand for 8-Bromo-1-naphthaldehyde has surged due to its role in the synthesis of fluorescent dyes and organic electronic materials. Researchers are particularly interested in its applications in OLED (Organic Light-Emitting Diode) technology, where it serves as a precursor for emissive layer materials. The compound’s ability to form stable complexes with metals also makes it valuable in coordination chemistry and catalysis. These attributes align with the growing focus on sustainable and energy-efficient technologies, a hot topic in both academic and industrial circles.

From a synthetic perspective, 8-Bromo-1-naphthaldehyde is often prepared via the bromination of 1-naphthaldehyde or through directed lithiation strategies. Its high purity grade (>98%) is critical for ensuring reproducibility in downstream applications, a concern frequently highlighted in user queries about chemical intermediates and lab reagents. Analytical techniques such as HPLC, GC-MS, and NMR spectroscopy are commonly employed to verify its purity and structural integrity.

The compound’s stability under ambient conditions and solubility in organic solvents like dichloromethane, THF, and DMF further enhance its utility in multistep synthetic routes. Notably, its reactivity in cross-coupling reactions (e.g., Suzuki or Heck reactions) has been explored for constructing complex polycyclic architectures, a trending area in medicinal chemistry and drug discovery. This aligns with frequent searches on “naphthalene derivatives in drug development” and “brominated aromatic compounds”.

Beyond pharmaceuticals, 8-Bromo-1-naphthaldehyde finds niche applications in photocatalysis and supramolecular chemistry. Its electron-withdrawing bromine group and planar naphthalene core facilitate interactions with π-conjugated systems, making it a candidate for designing molecular sensors and organic semiconductors. These applications resonate with the increasing interest in green chemistry and renewable energy solutions, topics dominating scientific discourse and search engine trends.

Quality control and regulatory compliance are paramount for suppliers of CAS No. 85864-82-0. Certificates of Analysis (CoA) detailing parameters like melting point (typically 90–94°C) and residual solvent levels are essential for end-users in regulated industries. Discussions on “how to store brominated aldehydes” and “handling hygroscopic compounds” frequently appear in forums, underscoring the need for clear technical guidance.

In summary, 8-Bromo-1-naphthaldehyde exemplifies the intersection of fundamental research and industrial innovation. Its versatility across material science, pharmaceuticals, and catalysis ensures its relevance in addressing contemporary challenges. As interest in high-performance organic materials grows, this compound is poised to remain a focal point in both scholarly publications and commercial applications.

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